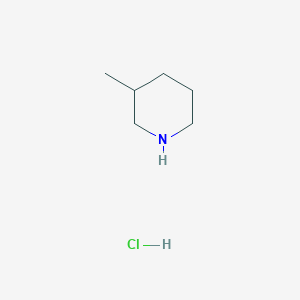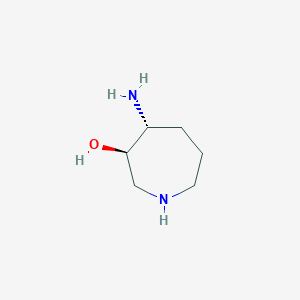
2-Propylazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylazetidine-1-carboxamide typically involves the amidation of 2-propylazetidine with a carboxylic acid derivative. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common methods include:
Catalytic Amidation: Utilizes catalysts such as carbodiimides or boronic acids to facilitate the reaction.
Non-Catalytic Amidation: Involves direct reaction between the amine and carboxylic acid without a catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. Automated systems can integrate multiple steps, including amidation and purification, to streamline production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like lithium aluminum hydride.
Substitution: Involves reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which can be further utilized in synthetic applications .
Wissenschaftliche Forschungsanwendungen
2-Propylazetidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-carboxylic acid: Another four-membered ring compound with similar structural properties.
2-Azetidinone: Known for its use in the synthesis of β-lactam antibiotics.
N-propylazetidine-1-carboxamide: A closely related compound with slight structural variations
Uniqueness: 2-Propylazetidine-1-carboxamide stands out due to its specific propyl substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-3-6-4-5-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChI-Schlüssel |
AVTUVIKBCHBAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCN1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)




![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)
![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)







